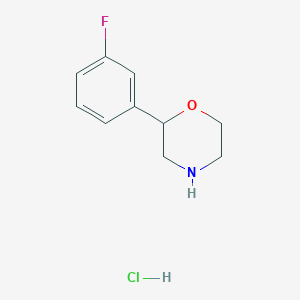

2-(3-Fluorophenyl)morpholine hydrochloride

Description

2-(3-Fluorophenyl)morpholine hydrochloride is a morpholine-derived compound characterized by a fluorine substituent at the meta position of the phenyl ring attached to the morpholine core. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, provides a polar, water-soluble scaffold, while the 3-fluorophenyl group enhances lipophilicity and modulates receptor interactions . The hydrochloride salt form improves solubility and stability, making it suitable for pharmacological and chemical research applications.

Properties

IUPAC Name |

2-(3-fluorophenyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10;/h1-3,6,10,12H,4-5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDDNGVAZFEPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00820301 | |

| Record name | 2-(3-Fluorophenyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00820301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61151-62-0 | |

| Record name | 2-(3-Fluorophenyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00820301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acylation of 2-(3-Fluorophenyl)ethylamine

The synthesis begins with 2-(3-fluorophenyl)ethylamine (27 ), which undergoes acylation using pivaloyl chloride in anhydrous conditions. This step generates the pivaloylamide derivative (28 ), designed to activate the aromatic ring for subsequent lithiation. The reaction is typically conducted in dichloromethane or tetrahydrofuran (THF) at 0–5°C, achieving yields exceeding 85%.

Low-Temperature Lithiation

Lithiation of 28 is performed at −78°C using n-butyllithium in THF, a solvent chosen for its ability to dissolve intermediates at low temperatures. This step prevents competitive elimination reactions, such as LiF formation, which could derail the desired pathway. The lithiated intermediate is quenched with dimethylformamide (DMF), yielding the formyl derivative (29 ) with regioselectivity at the ortho position relative to the fluorine substituent.

Acid-Mediated Cyclization

Cyclization of 29 in acidic media (e.g., HCl/MeOH) simultaneously removes the pivaloyl protecting group and forms the morpholine ring. The reaction proceeds via intramolecular nucleophilic attack, followed by protonation to yield 8-fluoro-3,4-dihydroisoquinoline (23 ). Subsequent treatment with morpholine at 80°C in a sealed tube facilitates ring expansion, producing 2-(3-fluorophenyl)morpholine. Final hydrochloride salt formation is achieved using concentrated HCl, yielding the target compound in 51% overall yield.

Grignard Reagent-Based Synthesis

Formation of 4-Benzyl-2-[1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-1,4-oxazin-3-one

A precursor synthesis route involves reacting (2R)-4-benzyl-2-[1-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-1,4-oxazin-3-one with 4-fluorophenylmagnesium bromide. This Grignard addition occurs in THF at −20°C, exploiting the electrophilicity of the oxazinone carbonyl group. The reaction achieves >90% conversion, with diastereomeric excess controlled via chiral auxiliaries.

Hydrogenation and Ring Closure

The intermediate undergoes hydrogenation using 5% Pd/C under 5 psi H₂ pressure in methanol. This step reduces the oxazinone ring while cleaving the benzyl protecting group. Acidic workup (HCl/MeOH) induces cyclization, forming the morpholine core. The hydrochloride salt precipitates upon cooling, yielding 2-(3-fluorophenyl)morpholine hydrochloride with 75–80% enantiomeric purity.

One-Pot Condensation-Cyclization Strategies

Condensation with 2-(2-Chloro-1-iminoethyl)hydrazinecarboxylic Acid Methyl Ester

An improved industrial process condenses 2-(R)-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(S)-(4-fluorophenyl)morpholine hydrochloride with 2-(2-chloro-1-iminoethyl)hydrazinecarboxylic acid methyl ester. Conducted in dimethylsulfoxide (DMSO) with K₂CO₃ at 10–30°C, this step avoids intermediate isolation. The reaction mixture is directly heated to 90–110°C in a DMSO/water mixture, inducing cyclization to form the triazolone ring system. This method reduces solvent usage by 40% compared to traditional approaches.

In Situ Workup and Purification

The crude product is purified via activated charcoal treatment in methanol at 60°C, removing colored impurities. Acidification to pH 6–7 with acetic acid precipitates this compound in >98% HPLC purity. This method achieves an 82% overall yield, making it suitable for kilogram-scale production.

Comparative Analysis of Synthetic Routes

The Grignard route offers superior enantiomeric purity but requires cryogenic conditions. In contrast, the one-pot method balances yield and operational simplicity, favoring large-scale applications. Directed lithiation remains valuable for accessing analogs with modified substitution patterns.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Lithiation Efficiency

THF outperforms diethyl ether in lithiation steps due to its lower viscosity at −78°C, enhancing reagent diffusion. Computational studies suggest THF stabilizes the lithiated intermediate through chelation, reducing decomposition pathways.

Acid Choice in Cyclization

Hydrochloric acid produces crystalline hydrochloride salts directly, simplifying purification. Alternatives like p-toluenesulfonic acid require additional salt metathesis steps, increasing process complexity.

Catalytic Hydrogenation Parameters

Pd/C loading below 5 wt% minimizes catalyst costs without compromising reduction rates. Hydrogen pressures >10 psi accelerate reaction kinetics but pose safety risks in industrial settings.

Analytical Characterization

Spectroscopic Data

X-ray Diffraction

Single-crystal X-ray analysis confirms the chair conformation of the morpholine ring and meta-fluorophenyl substitution. The hydrochloride counterion participates in a hydrogen-bonding network, stabilizing the crystal lattice.

Industrial Scale-Up Challenges

Byproduct Management

LiF precipitation during lithiation requires continuous filtration to prevent reactor clogging. Process analytical technology (PAT) monitors fluoride levels in real-time, ensuring <0.5% residual LiF.

Solvent Recovery

DMSO is recycled via vacuum distillation (85% recovery), reducing waste generation. Azeotropic drying with toluene removes residual water, maintaining reaction efficacy.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)morpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3-Fluorophenyl)morpholine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, potentially leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Trifluoromethyl : The trifluoromethyl group in 2-(3-trifluoromethylphenyl)morpholine HCl increases lipophilicity (logP ~1.8 vs. ~1.2 for fluorine) and enhances σ1 receptor binding affinity, critical for neuroprotection .

- Phenyl vs. Heteroaromatic Substituents: Viloxazine’s ethoxyphenoxy group confers selectivity for norepinephrine transporters, unlike the fluorophenyl group, which may prioritize dopaminergic or σ1 interactions .

- Anti-Anoxic Activity: Indeloxazine’s indenyloxy moiety enables cerebral metabolic enhancement, absent in 3-fluorophenyl derivatives, highlighting substituent-driven mechanistic divergence .

Structural Analogs in Clinical Research

- Antioxidant Morpholines: Compounds such as (E)-4-(3-(4-((2-(3-fluoropyridin-2-yl)vinyl)sulfonyl)phenoxy)propyl)morpholine HCl () show KEAP1 cysteine modification, a mechanism absent in 3-fluorophenyl derivatives, underscoring the impact of sulfonyl and vinyl groups on antioxidant pathways.

Biological Activity

2-(3-Fluorophenyl)morpholine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring substituted with a fluorophenyl group. The fluorine atom enhances the compound's lipophilicity and may affect its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. Research indicates that compounds with similar structures can modulate neurotransmitter systems, potentially influencing pathways related to anxiety and depression .

Antimicrobial Properties

Studies have shown that morpholine derivatives exhibit significant antimicrobial activity. For instance, this compound has been evaluated for its efficacy against various bacterial strains. The presence of the fluorine atom may enhance its antimicrobial potency compared to non-fluorinated analogs .

Antiviral Activity

Research indicates that similar morpholine derivatives possess antiviral properties. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell receptors .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in inhibiting tumor growth and proliferation. Studies suggest that morpholine derivatives can induce apoptosis in cancer cells, although specific data on this compound remains limited .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- Antiviral Studies : In vitro assays indicated that the compound could inhibit viral replication in cell cultures infected with specific viruses, suggesting potential as a therapeutic agent in viral infections .

- Anticancer Research : Preliminary findings from cancer cell line studies indicated that the compound could reduce cell viability and induce apoptosis, warranting further investigation into its mechanism and efficacy in vivo .

Research Findings

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. What validated synthetic routes exist for 2-(3-Fluorophenyl)morpholine hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination, with reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impacting yield. For example, using polar aprotic solvents like DMSO may enhance intermediate stability during morpholine ring formation . Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity, as impurities (e.g., unreacted fluorophenyl precursors) can skew analytical results.

Q. Which analytical techniques are recommended for characterizing this compound, and how should researchers address spectral ambiguities?

- Methodological Answer :

- NMR Spectroscopy : Prioritize H and C NMR in deuterated DMSO to resolve aromatic proton splitting patterns (e.g., distinguishing para-fluorine effects). Compare results to certified reference standards to validate peaks .

- Mass Spectrometry : High-resolution LC-MS can confirm molecular weight (231.7 g/mol) and detect chloride adducts .

- XRD or FTIR : Use for crystalline structure validation and functional group identification. Cross-reference with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments.

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer : The compound is soluble in DMSO but may precipitate in aqueous buffers. For in vitro studies, prepare stock solutions in DMSO (<1% v/v final concentration to avoid cytotoxicity) and dilute in PBS or cell culture media. Stability tests indicate storage at -20°C in anhydrous DMSO prevents degradation over 6 months .

| Solubility Data |

|---|

| Solvent |

| DMSO |

| Water |

Advanced Research Questions

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 25°C, 37°C, and 50°C. Sample aliquots at intervals (0, 7, 14 days) and analyze via HPLC to quantify degradation products.

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions (-20°C) .

- Mitigation Strategies : Add antioxidants (e.g., BHT) or lyophilize the compound for long-term storage in inert atmospheres.

Q. What methodologies effectively resolve discrepancies between computational predictions and experimental data for the compound’s reactivity?

- Methodological Answer :

- Multi-Method Validation : Combine DFT calculations (e.g., Gibbs free energy of reactions) with empirical data from kinetic studies (e.g., reaction rates under controlled conditions).

- Controlled Replication : Systematically vary parameters (e.g., solvent dielectric constant, catalyst loading) to identify outliers. Cross-validate findings using independent techniques like Raman spectroscopy or microcalorimetry .

Q. How do surface interactions (e.g., labware materials) affect the experimental outcomes of studies involving this compound?

- Methodological Answer :

- Adsorption Studies : Use quartz crystal microbalance (QCM) or ToF-SIMS to quantify compound adsorption onto glass, polypropylene, or PTFE surfaces. Pre-treat surfaces with silanizing agents to minimize loss .

- Environmental Controls : Conduct experiments in gloveboxes with controlled humidity to mitigate hygroscopic effects, which may alter reaction kinetics or compound stability .

Q. What strategies are recommended for resolving contradictions in published NMR data for fluorinated morpholine derivatives?

- Methodological Answer :

- Isotopic Labeling : Synthesize F-labeled analogs to clarify splitting patterns and coupling constants.

- Collaborative Cross-Validation : Share raw spectral data with independent labs using standardized acquisition parameters (e.g., 500 MHz instruments, 256 scans). Reference IUPAC guidelines for fluorine NMR interpretation .

Key Considerations for Data Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.